4-Pentenoyl chloride
Overview
Description
4-Pentenoyl chloride is an organic compound with the linear formula H2C=CHCH2CH2COCl . It has been identified as a key impurity in 5-chlorovaleroyl chloride .
Synthesis Analysis
4-Pentenoyl chloride can be synthesized by reacting thionyl chloride and 4-pentenoic acid .Molecular Structure Analysis
The molecular formula of 4-Pentenoyl chloride is CHClO. It has an average mass of 118.562 Da and a mono-isotopic mass of 118.018539 Da .Physical And Chemical Properties Analysis
4-Pentenoyl chloride is a colorless transparent liquid . It has a boiling point of 125.1±19.0 °C at 760 mmHg, a density of 1.074 g/mL at 25 °C, and a flash point of 35.9±14.6 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
GC-FID Method Development for Impurity Analysis
4-Pentenoyl chloride is identified as a key impurity in the analysis of 5-chlorovaleroyl chloride (5-CVC), which is used in pharmaceuticals and specialty chemicals. A specific Gas Chromatography-Flame Ionization Detector (GC-FID) method has been developed for analyzing low-level impurities in 5-CVC, including 4-pentenoyl chloride. This method is critical for monitoring the impurity profile and ensuring the quality of the final product in pharmaceuticals and chemicals (Tang, Kim, Miller, & Lloyd, 2010).
Application in Alkene Acylation and Organic Synthesis
4-Pentenoyl chloride is utilized in the trialkylamine-mediated intramolecular cyclization of pent-4-enoyl chlorides. This process has applications in organic synthesis, producing various compounds depending on the substituents used. For example, tertiary alkyl group substitution yields cyclopent-2-en-1-ones, while aromatic group substitution results in enol esters, demonstrating its versatility in organic synthesis (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010).
Medical Polyurethane Modification and Crosslinking
In medical applications, 4-pentenoyl chloride is used for modifying thermoplastic polyurethanes, such as Pellethane, for vascular graft applications. This involves reacting polyurethane with 4-pentenoyl chloride to improve its viscoelastic properties, making it suitable for producing vascular and other porous scaffolds. This application highlights the potential of 4-pentenoyl chloride in enhancing materials used in tissue engineering and medical devices (Theron et al., 2010).
Molecular Imprinting for Electrochemical Sensing
4-Pentenoyl chloride is also used in the development of molecular imprinting-based electrochemical sensors. Specifically, it is part of a novel process for sensitive detection of curcumin, employing 4-pentenoyl-aminoacyl-chitosan oligosaccharide as a functional monomer oligomer. This application demonstrates its potential in analytical chemistry for the development of sensitive, selective sensors (Gao et al., 2020).
Protective Group in Aminoacyl-tRNA Synthesis
In biochemical research, the 4-pentenoyl group, attached to N(alpha) of amino acids, serves as a protecting group in the synthesis of misacylated transfer RNAs. This group stabilizes the aminoacyl moiety during RNA ligase-mediated condensation, enabling the production of proteins bearing side-chain protecting groups. This application is crucial in the field of synthetic biology and protein engineering (Lodder, Wang, & Hecht, 2005).
Safety And Hazards
4-Pentenoyl chloride is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Skin Corr. 1B) . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Relevant Papers One paper discusses the use of 4-Pentenoyl chloride in the design of an electrochemical sensor for trace monitoring of bisphenol A (BPA). The sensor was constructed by decorating a hybrid bilayer molecularly imprinted membrane (MIM) on a multi-walled carbon nanotube-modified glassy carbon electrode. When BPA in the MIM was eluted, a composite molecularly imprinted electrochemical sensor was constructed. This represents a potential application of 4-Pentenoyl chloride in the field of analytical chemistry.
properties
IUPAC Name |
pent-4-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKQTIKEGOOXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401043 | |
Record name | 4-Pentenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenoyl chloride | |
CAS RN |
39716-58-0 | |
Record name | 4-Pentenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39716-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039716580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-enoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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